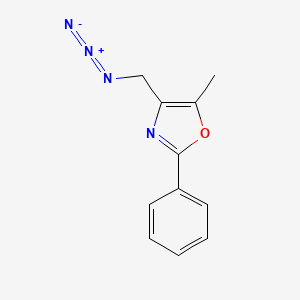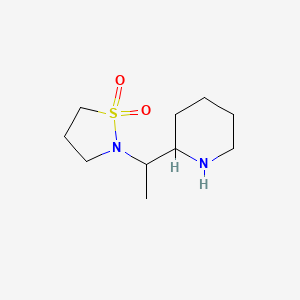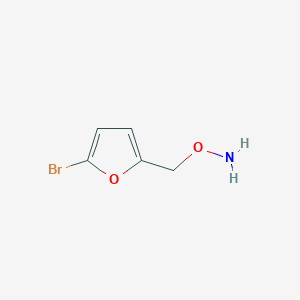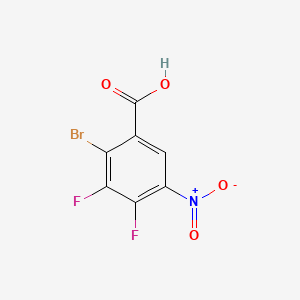
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole is an organic compound that features an azide functional group attached to a methyl-substituted phenyl oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the nucleophilic substitution of a halomethyl-substituted oxazole with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole depends on the specific application and reaction it is involved in. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.
類似化合物との比較
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole can be compared to other azide-containing compounds such as:
5-(Azidomethyl)-2-phenyl-1,3-oxazole: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-thiazole: Contains a sulfur atom instead of oxygen, which can influence its chemical properties and reactivity.
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and potential for diverse applications.
特性
分子式 |
C11H10N4O |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4-(azidomethyl)-5-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-10(7-13-15-12)14-11(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChIキー |
BFOJNRKJPPRAOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)

![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)




![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
